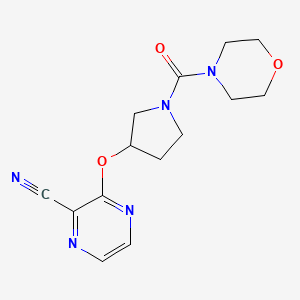
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a morpholine-carbonyl-pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic amines.
Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrrolidine ring.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrazine ring with the morpholine-pyrrolidine intermediate, typically using etherification reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, reduced nitrile derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition or receptor binding assays.
Medicine
In medicinal chemistry, 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazine ring and nitrile group may play crucial roles in binding to active sites or interacting with key residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Similar structure but with a benzene ring instead of a pyrazine ring.
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)thiazole-2-carbonitrile: Similar structure but with a thiazole ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of a pyrazine ring with a morpholine-carbonyl-pyrrolidine moiety. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSUNSKTCQATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
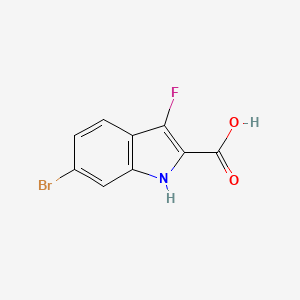
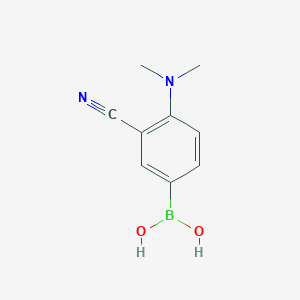
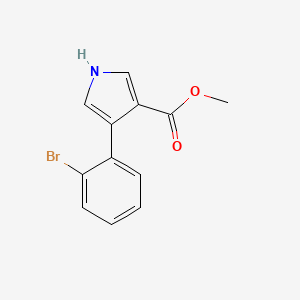
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)
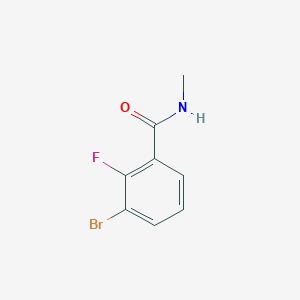

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2930235.png)
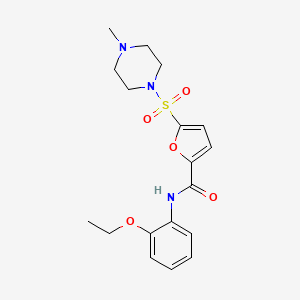
![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)
![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)
